molecular formula C23H26N2O4 B11985044 8-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one

8-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,5,6,7,9-hexahydroacridin-1(2H)-one

Cat. No.: B11985044
M. Wt: 394.5 g/mol
InChI Key: CCFSKIJZUPGPAR-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a nitrophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione typically involves a multi-component reaction. One common method involves the condensation of aldehydes, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and an amine in the presence of a catalyst. For instance, the use of silica boron–sulfuric acid nanoparticles (SBSANs) as a solid Lewis-protic acid catalyst has been reported to be effective . The reaction is carried out under mild conditions, resulting in high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalysis are likely to be employed. The use of heterogeneous catalysts, such as SBSANs, allows for the reaction to be performed with minimal environmental impact and high efficiency .

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be a nitro-substituted acridine derivative.

    Reduction: The major product would be an amino-substituted acridine derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted acridine derivatives.

Scientific Research Applications

3,3,6,6-Tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in binding to these targets, while the acridine core could intercalate with DNA or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,3,6,6-tetramethyl-9-(2-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione lies in the position of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of methyl groups also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione

InChI

InChI=1S/C23H26N2O4/c1-22(2)9-14-20(17(26)11-22)19(13-7-5-6-8-16(13)25(28)29)21-15(24-14)10-23(3,4)12-18(21)27/h5-8,19,24H,9-12H2,1-4H3

InChI Key

CCFSKIJZUPGPAR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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